molecular formula C9H10N2O B1218582 4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline CAS No. 54472-46-7

4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline

Cat. No. B1218582
CAS RN: 54472-46-7
M. Wt: 162.19 g/mol
InChI Key: JUTGVXOSFVZIQA-UHFFFAOYSA-N
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Patent
US06235901B1

Procedure details

Ethyl p-aminobenzoate, 20.65 g (0.125 mol), 2-methyl-2-aminopropanol, 22.3 g (0.25 mol) 150 ml of xylene, and 0.25 g of lithium amide were combined and heated at the reflux temperature for 50 hr. The alcohol and water liberated was collected in a Dean-Stark trap, providing indication when the reaction was complete. The xylene solvent was removed and the viscous liquid was added to water to precipitate the product. After drying, a 15.5 g (65%) yield of the 4,4-dimethyl derivative of 4-aminophenyl oxazoline was obtained. The product was recrystallized from ethyl acetate, giving white, crystalline material with mp 172° C. FT-IR, with peaks centered at 3445 (NH), 1635 (—C═N—), and 1602 (phenyl) cm−1 confirmed the desired amino functionalized oxazoline. Following the Example 6 procedure, TDO was used to covert the aforesaid compound to the desired acetoacetamide. The structure of this new composition is as follows:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
0.25 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=O)=[CH:4][CH:3]=1.CC([NH2:18])(C)CO.C1(C)C(C)=CC=CC=1.[NH2-].[Li+]>>[NH2:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]2[O:8][CH2:9][CH2:10][N:18]=2)=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C(=O)OCC)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CO)(C)N
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Step Four
Name
Quantity
0.25 g
Type
reactant
Smiles
[NH2-].[Li+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at the reflux temperature for 50 hr
Duration
50 h
CUSTOM
Type
CUSTOM
Details
The alcohol and water liberated was collected in a Dean-Stark trap
CUSTOM
Type
CUSTOM
Details
providing indication when the reaction
CUSTOM
Type
CUSTOM
Details
The xylene solvent was removed
ADDITION
Type
ADDITION
Details
the viscous liquid was added to water
CUSTOM
Type
CUSTOM
Details
to precipitate the product
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NC1=CC=C(C=C1)C=1OCCN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.